REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:9]2([C:13]#[N:14])[CH2:10][CH2:11][CH2:12]2)[cH:7][cH:8]1.[ClH:24].[K+:16].[OH-:15].[OH2:25].[OH:17][CH2:18][CH2:19][O:20][CH2:21][CH2:22][OH:23]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:9]2([C:13](=[O:15])[OH:25])[CH2:10][CH2:11][CH2:12]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C2(C#N)CCC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCOCCO
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Name
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Type
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product
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Smiles
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COc1ccc(C2(C(=O)O)CCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |